6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with a 1,3-dimethyl-1H-pyrazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of appropriate pyrimidine derivatives with 1,3-dimethyl-1H-pyrazole under specific conditions. One common method involves the condensation of pyrimidine-2,4(1H,3H)-dione with 1,3-dimethyl-1H-pyrazole in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often employs green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may also be used in the development of new drugs targeting specific diseases.
Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of certain types of cancer and infectious diseases. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, 6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of antimicrobial activity, the compound may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Pyrimidine-2,4(1H,3H)-dione derivatives: These compounds share a similar core structure but differ in their substituents.
1,3-Dimethyl-1H-pyrazole derivatives: These compounds have the same pyrazole ring but may have different substituents on the pyrimidine ring.
Uniqueness: 6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-3-7(13(2)12-5)6-4-8(14)11-9(15)10-6/h3-4H,1-2H3,(H2,10,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOPEYXHNUFCIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)NC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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